2-Methyl-4-oxopentanoic acid

Vue d'ensemble

Description

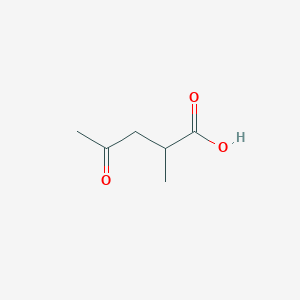

2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproic acid, is an organic compound with the molecular formula C6H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is a metabolite in the leucine degradation pathway and plays a significant role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-2-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of 4-methyl-2-pentanone with a strong acid like hydrochloric acid, followed by hydrolysis to yield the desired keto acid .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to convert glucose into this compound through a series of enzymatic reactions. This biotechnological approach is advantageous due to its sustainability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce 2-methyl-4-oxopentanoate.

Reduction: Reduction reactions can convert it into 2-methyl-4-hydroxypentanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

Oxidation: 2-Methyl-4-oxopentanoate.

Reduction: 2-Methyl-4-hydroxypentanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Biotechnology and Biofuels

Application Summary:

2-Methyl-4-oxopentanoic acid serves as a precursor for the biosynthesis of branched-chain fatty alcohols (BLFLs) in Escherichia coli. This process is critical for developing biofuels and bioproducts.

Methods of Application:

The α-keto acid generation module converts pyruvate into α-keto acids, including 3-methyl-2-oxobutyric acid or 4-methyl-2-oxopentanoic acid. In a study, the engineered strain overexpressed 14 genes from six operons, resulting in the production of 350 mg/L of BLFLs in a fed-batch fermenter.

Pharmaceutical Industry

Application Summary:

In the pharmaceutical sector, this compound is utilized as a component of AGI-1067, an antioxidant and anti-inflammatory compound. This compound has implications for treating cardiovascular diseases due to its ability to mitigate oxidative stress.

Case Study:

Research indicates that AGI-1067 can reduce inflammation and improve endothelial function in patients with coronary artery disease, highlighting the potential therapeutic benefits of incorporating this keto acid into drug formulations.

Sports Science

Application Summary:

The compound is part of GAKIC (Glycine, Alanine, and Ketoglutarate), which has been proposed to enhance anaerobic high-intensity exercise performance.

Findings:

Studies show that supplementation with GAKIC can lead to improved exercise performance in athletes by increasing energy availability during high-intensity workouts.

Tobacco Industry

Application Summary:

In the tobacco sector, this compound is used to enhance nicotine delivery in smoke. It aids in binding nicotine to neural receptors, potentially increasing its addictive properties.

Implications:

This application raises concerns about the health impacts associated with enhanced nicotine delivery methods, necessitating further research into the long-term effects on smokers.

Laboratory Research

Application Summary:

As a laboratory chemical, this compound is employed in various experimental setups for studying metabolic pathways involving branched-chain amino acids.

Research Applications:

Its role as a metabolite in conditions like maple syrup urine disease provides insights into metabolic disorders, allowing researchers to explore therapeutic interventions.

Neurology

Application Summary:

In neurology, this compound acts as both a neurotoxin and a metabotoxin. Its abnormal accumulation can lead to neurological impairments.

Case Study:

Research has shown that elevated levels of this compound are associated with neurodegenerative conditions, prompting investigations into its role in neuronal health and disease progression.

Comparative Data Table

| Application Area | Key Findings | References |

|---|---|---|

| Biotechnology | Precursor for branched-chain fatty alcohols | |

| Pharmaceutical | Component of AGI-1067; antioxidant properties | |

| Sports Science | Enhances anaerobic performance | |

| Tobacco Industry | Increases nicotine delivery | |

| Laboratory Research | Studies metabolic pathways; relevance in disorders | |

| Neurology | Neurotoxic effects; implications for neurodegeneration |

Mécanisme D'action

The mechanism of action of 2-Methyl-4-oxopentanoic acid involves its role as an intermediate in the leucine degradation pathway. It is converted into acetyl-CoA and acetoacetate, which enter the citric acid cycle for energy production. The compound interacts with various enzymes, including branched-chain α-keto acid dehydrogenase, which catalyzes its decarboxylation .

Comparaison Avec Des Composés Similaires

2-Methyl-4-oxopentanoic acid can be compared with other keto acids such as:

Levulinic acid (4-oxopentanoic acid): Similar in structure but lacks the methyl group at the 2-position.

Pyruvic acid (2-oxopropanoic acid): A simpler keto acid with a shorter carbon chain.

α-Ketoglutaric acid (2-oxoglutaric acid): A key intermediate in the citric acid cycle with a longer carbon chain and additional carboxyl group.

The uniqueness of this compound lies in its specific role in the leucine degradation pathway and its applications in both biological and industrial contexts .

Activité Biologique

2-Methyl-4-oxopentanoic acid (C6H10O3) is an organic compound belonging to the class of keto acids , specifically a gamma-keto acid. It has garnered attention due to its potential biological activities, including its implications in metabolic pathways and as a biomarker for certain dietary intakes. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H10O3

- CAS Number : 55601-64-4

- Average Molecular Weight : 130.15 g/mol

Metabolic Role

This compound is a metabolite involved in various biochemical pathways. It is particularly significant in the metabolism of branched-chain amino acids (BCAAs), where it may play a role in energy production and metabolic regulation. The compound has been detected in human urine, suggesting its potential use as a biomarker for metabolic disorders such as maple syrup urine disease (MSUD) .

Antioxidant Properties

Research indicates that keto acids, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially modulating pathways involved in inflammation. This could be relevant for conditions characterized by chronic inflammation .

Study on Metabolic Disorders

A study published in the Journal of Endocrinology highlighted the accumulation of certain metabolites, including this compound, in patients with metabolic disorders. The findings suggest that monitoring levels of this compound could aid in diagnosing and managing conditions like MSUD .

Dietary Influence

Another investigation explored the presence of this compound in various fruits, indicating its potential as a dietary biomarker. The study found that individuals consuming high amounts of certain fruits exhibited elevated levels of this compound in their urine, supporting its role as a marker for dietary intake .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTJTTKEYGHTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280179 | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-83-4 | |

| Record name | 6641-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of 2-Methyl-4-oxopentanoic acid in organic synthesis?

A1: this compound serves as a valuable precursor in the synthesis of various compounds, notably chiral γ-butyrolactones [] and the chlorinated antibiotic lepiochlorin []. γ-butyrolactones are important structural motifs found in numerous natural products and possess diverse biological activities, making them valuable targets in fragrance and pharmaceutical industries. Lepiochlorin, on the other hand, is a fungal metabolite with potential applications in antibiotic development.

Q2: Can you elaborate on the enzymatic resolution of this compound and its significance?

A2: The enzymatic resolution of racemic this compound using porcine pancreas lipase (PPL) offers an efficient route to obtain enantiomerically pure forms of the compound []. This process involves the selective hydrolysis of one enantiomer over the other. The study highlighted in [] demonstrated that the addition of sodium sulfate to the reaction medium significantly enhances the enantioselectivity of PPL, leading to highly enantiopure methyl (2R)-(+)-2-methyl-4-oxopentanoate and (2S)-(–)-2-methyl-4-oxopentanoic acid. Obtaining single enantiomers is crucial in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities.

Q3: How is electrochemistry employed in the synthesis of lepiochlorin using this compound as a starting material?

A3: The synthesis of lepiochlorin utilizes an electrochemical approach involving the chloromethoxylation of 2-methyl-2,4-pentadien-4-olide, a derivative of this compound []. This electrochemical transformation is carried out in a methanol-ammonium chloride electrolyte system using a platinum electrode. This step is followed by hydrolysis to yield lepiochlorin. This electrochemical approach offers a potentially more sustainable and efficient alternative to traditional synthetic methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.